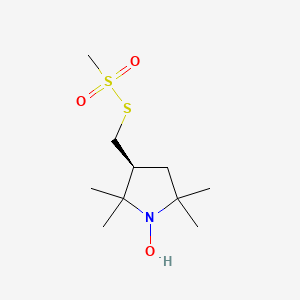

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine, reflecting its specific stereochemical configuration. The designation of the (-) prefix indicates the levorotatory nature of this enantiomer, which corresponds to the S-configuration at the C-3 position of the pyrrolidine ring system. This stereochemical assignment is based on the Cahn-Ingold-Prelog priority rules, where the methylsulfonylsulfanylmethyl substituent takes precedence over the hydrogen atom at the chiral carbon center.

The compound exhibits a five-membered saturated pyrrolidine ring structure with four methyl substituents positioned at the 2,2,5,5-positions, creating significant steric hindrance around the nitroxide functional group. The stereochemical configuration at position 3 determines the spatial orientation of the methanethiosulfonate side chain, which extends from the pyrrolidine ring in a specific three-dimensional arrangement. This configuration influences the compound's reactivity patterns and binding characteristics when interacting with target molecules.

Alternative nomenclature systems recognize this compound under various designations, including (3S)-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1-pyrrolidinyloxy, which emphasizes the pyrrolidinyloxy core structure. The stereochemical descriptor S at position 3 consistently appears across different naming conventions, confirming the absolute configuration of this particular enantiomer.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₂₁NO₃S₂, with a corresponding molecular weight of 267.402 daltons. This formula reflects the composition of ten carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, three oxygen atoms, and two sulfur atoms, distributed across the pyrrolidine ring system and the methanethiosulfonate functional group.

| Component | Count | Contribution to Molecular Weight (Da) |

|---|---|---|

| Carbon | 10 | 120.11 |

| Hydrogen | 21 | 21.17 |

| Nitrogen | 1 | 14.01 |

| Oxygen | 3 | 47.99 |

| Sulfur | 2 | 64.13 |

| Total | 37 | 267.40 |

The molecular weight calculation demonstrates the substantial contribution of the pyrrolidine ring system, which accounts for approximately 60% of the total molecular mass. The methanethiosulfonate group contributes the remaining 40%, with the sulfur atoms representing a significant portion due to their relatively high atomic mass. This molecular composition distinguishes the compound from its pyrroline analog (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate, which contains three fewer hydrogen atoms and exhibits a molecular formula of C₁₀H₁₈NO₃S₂.

The presence of the additional hydrogen atoms in the pyrrolidin version results from the saturation of the ring system, eliminating the double bond present in the pyrroline analog. This structural difference significantly impacts the compound's conformational flexibility and reactivity characteristics, as the saturated pyrrolidine ring provides greater rotational freedom compared to the constrained pyrroline system.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis reveals that this compound adopts a distinctive three-dimensional conformation characterized by specific geometric parameters and intermolecular interactions. The pyrrolidine ring system maintains a puckered conformation, with the nitroxide group positioned in an axial orientation relative to the ring plane. The methanethiosulfonate side chain extends away from the ring system, creating a spatial separation between the reactive thiosulfonate group and the paramagnetic nitroxide center.

The compound's International Chemical Identifier key is WRGRMWJGHAOGQV-MRVPVSSYSA-N, and its Simplified Molecular Input Line Entry System representation is CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C, providing precise structural encoding for computational applications. These identifiers enable accurate three-dimensional structure generation and facilitate computational modeling studies.

Computational conformational analysis demonstrates that the compound exhibits restricted rotational freedom around the C-3 to methylene carbon bond, with energy barriers associated with different rotameric states. The steric interactions between the bulky tetramethyl substituents and the methanethiosulfonate group create preferred conformational orientations that influence the compound's reactivity profile. Molecular dynamics simulations reveal that the nitroxide group maintains a relatively fixed orientation due to the rigid pyrrolidine framework, contrasting with more flexible spin labels that exhibit greater conformational mobility.

The three-dimensional structure analysis shows that the compound's overall geometry facilitates specific binding interactions with target molecules while maintaining the paramagnetic properties essential for spectroscopic applications. The spatial arrangement of functional groups creates distinct binding sites that can accommodate various molecular targets, with the methanethiosulfonate group serving as the primary reactive center for covalent attachment reactions.

Comparative Structural Analysis with Related Nitroxide Spin Labels

Comparative structural analysis reveals significant differences between this compound and other commonly used nitroxide spin labels, particularly (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate. The primary structural distinction lies in the saturation state of the five-membered ring system, where the pyrrolidin version contains a fully saturated ring compared to the unsaturated pyrroline analog.

| Structural Parameter | Pyrrolidin Version | Pyrroline Version |

|---|---|---|

| Ring Saturation | Fully Saturated | Contains C=C Double Bond |

| Molecular Formula | C₁₀H₂₁NO₃S₂ | C₁₀H₁₈NO₃S₂ |

| Molecular Weight | 267.40 Da | 264.38 Da |

| Conformational Flexibility | Higher | Lower |

| Rotational Freedom | Enhanced | Restricted |

The increased hydrogen content in the pyrrolidin version results from the absence of the double bond, leading to enhanced conformational flexibility around the ring system. This flexibility translates to different rotational dynamics and mobility characteristics when the compound is covalently attached to target molecules. Electron paramagnetic resonance spectroscopic studies demonstrate that the pyrrolidin-based labels exhibit broader spectral line shapes compared to their pyrroline counterparts, reflecting increased molecular motion and conformational averaging.

The structural comparison extends to the analysis of steric hindrance patterns around the nitroxide center. Both compounds feature the characteristic 2,2,5,5-tetramethyl substitution pattern that provides steric protection to the nitroxide radical, but the pyrrolidin version exhibits slightly different steric environments due to the altered ring geometry. This difference influences the compound's reactivity with molecular oxygen and other paramagnetic species, affecting the stability and longevity of the spin label in various experimental conditions.

Distance distribution analysis using double electron-electron resonance spectroscopy reveals that pyrrolidin-based labels produce broader distance distributions compared to pyrroline analogs when attached to identical protein sites. This phenomenon reflects the increased conformational freedom of the saturated ring system, which allows for greater positional variability of the nitroxide center. The broader distributions must be considered when interpreting structural data derived from distance measurements using this particular spin label.

Properties

IUPAC Name |

(3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGRMWJGHAOGQV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C(N1O)(C)C)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654073 | |

| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681034-15-1 | |

| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrolidine Backbone

The synthesis begins with the preparation of 2,2,5,5-tetramethylpyrrolidine, a cyclic secondary amine. This step typically employs a modified Paal-Knorr pyrrole synthesis , where a γ-diketone reacts with ammonia under acidic conditions. For the tetramethyl variant, 3,3,6,6-tetramethylheptanedione is cyclized in the presence of ammonium acetate and glacial acetic acid. The reaction proceeds at 80–90°C for 12–16 hours, yielding the pyrrolidine framework.

Key Reaction Parameters

-

Temperature : 80–90°C

-

Catalyst : Glacial acetic acid (10% v/v)

-

Yield : ~65–70%

Oxidation to the Nitroxide Radical

The pyrrolidine intermediate is oxidized to its nitroxide form using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. This step requires strict anhydrous conditions to prevent side reactions. The reaction is conducted at 0–5°C to mitigate exothermic effects, with stirring continued for 4–6 hours. The nitroxide radical’s stability is enhanced by the steric hindrance provided by the tetramethyl groups.

Analytical Validation

Introduction of the Methanethiosulfonate Group

The final step involves nucleophilic substitution at the hydroxyl-bearing carbon of the nitroxide intermediate. Methanesulfonyl chloride is reacted with the hydroxyl group in the presence of triethylamine, forming the methanethiosulfonate moiety. The reaction is performed in dry tetrahydrofuran (THF) at -20°C to prevent thermal degradation.

Optimization Considerations

-

Solvent : Anhydrous THF minimizes hydrolysis.

-

Stoichiometry : 1.2 equivalents of methanesulfonyl chloride ensure complete conversion.

Industrial-Scale Production and Purification

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility. Post-synthesis, the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Industrial batches report purity >98% by HPLC, with residual solvents below ICH limits.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁NO₃S₂ |

| Molecular Weight | 267.41 g/mol |

| Melting Point | 107–108°C |

| Solubility | DMSO: 30 mg/mL; Ethanol: 15 mg/mL |

| Storage Conditions | 2–8°C, protected from light |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, tetramethyl groups), 3.45 (m, 1H, CH-S), 3.80 (d, 2H, CH₂-O).

-

¹³C NMR : 22.4 ppm (tetramethyl carbons), 68.9 ppm (CH₂-O), 75.3 ppm (CH-S).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Radical Stability

The nitroxide group is prone to reduction in the presence of trace metals or thiols. Chelating agents like EDTA are added during purification to sequester metal ions, while inert atmosphere handling (N₂/Ar) prevents oxidative degradation.

Stereochemical Control

The (-)-enantiomer is obtained via chiral resolution using cellulose-based chiral columns . Alternatively, asymmetric synthesis routes employing chiral auxiliaries have been explored but remain less cost-effective.

Applications in Biochemical Research

MTSL’s primary application lies in site-directed spin labeling (SDSL) of proteins. For example, in studies of TRPV1 ion channels , cysteine residues are selectively labeled with MTSL to monitor conformational changes via EPR. The compound’s thiol-specific reactivity ensures minimal interference with native protein function .

Chemical Reactions Analysis

Thiol-Specific Reactivity and Kinetic Parameters

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate (MTSSL) is a thiol-reactive spin label with a methanethiosulfonate (MTS) group. Its primary reactivity involves nucleophilic substitution at the sulfur atom of the MTS moiety, enabling covalent bonding with cysteine residues in proteins.

Key Reaction Mechanism :

This reaction is irreversible under physiological conditions, forming a stable disulfide bond .

Kinetic Data :

| Parameter | Value | Source |

|---|---|---|

| Rate constant () | ||

| Reaction completion time | Seconds (10–100 µM) | |

| pH range for optimal activity | 6.0–8.0 |

Reactivity is influenced by steric accessibility of cysteine residues and solvent polarity. Steric hindrance from the tetramethylpyrrolidine ring limits labeling in buried protein regions .

Synthetic Challenges and Structural Modifications

MTSSL’s synthesis involves complex stereochemical control. Key challenges include:

- Failed nucleophilic substitution with sodium methanethiosulfonate due to steric hindrance from geminal methyl groups .

- Successful synthesis via introducing a hydroxyethyl "handle" (e.g., compound 19 ), reducing steric strain and enabling methanethiosulfonate attachment .

Synthetic Derivatives :

| Compound | Structural Modification | Application |

|---|---|---|

| 20 | Ethylene glycol spacer | Lipid bilayer studies |

| 22 | Bromoethyl linker | Enhanced membrane permeability |

Derivatives retain spin-labeling functionality while improving solubility and reactivity in hydrophobic environments .

Redox Stability and Limitations

- Reduction Resistance : The tetramethylpyrrolidine ring confers stability against ascorbate and cellular reductants, unlike simpler nitroxides .

- Limitations :

Industrial and Research Utilization

MTSSL is commercially available (e.g., PubChem CID: 133628 ) and widely used for:

Scientific Research Applications

Spin Labeling in Protein Studies

One of the primary applications of this compound is in spin labeling , which involves attaching the nitroxide moiety to specific cysteine residues in proteins. This technique allows researchers to study the conformational dynamics of proteins and their interactions with other biomolecules.

Case Study: Glt Ph Transporters

In a study involving the glutamate transporter (Glt Ph), the compound was used to label cysteine substitutions at specific positions. The labeled proteins were then analyzed using electron paramagnetic resonance (EPR) spectroscopy to investigate their conformational states during transport cycles . The results indicated that the spin label could effectively report on the local environment of the labeled cysteines, providing insights into protein dynamics.

Membrane Protein Reassembly

The compound has also been applied in the reassembly of membrane proteins . By utilizing lipid vesicles, researchers can reconstitute membrane proteins from dissociated subunits, allowing for functional studies of heteromeric complexes.

Case Study: In Vitro Assembly of Membrane Proteins

A recent article described a method for the in vitro assembly of multimeric membrane proteins using this spin label. The approach demonstrated that the incorporation of the spin label facilitated the monitoring of protein interactions and reassembly processes through EPR spectroscopy . This technique is crucial for understanding the functional properties of membrane proteins under physiological conditions.

Structural Biology

In structural biology, this compound serves as a valuable tool for determining protein structures through techniques such as EPR and nuclear magnetic resonance (NMR) spectroscopy. The nitroxide label provides information about distances and dynamics within protein structures.

Case Study: Vitamin B12 ABC Importer

Research on the Vitamin B12 ABC importer utilized this spin label to probe conformational changes during substrate binding and transport. The data obtained from EPR measurements revealed critical insights into the structural rearrangements that occur during the transport cycle .

Drug Development and Screening

The compound's ability to interact with specific protein sites makes it useful in drug development . By labeling target proteins, researchers can screen for potential drug candidates that modulate protein function.

Case Study: Screening for Inhibitors

In a drug discovery project targeting specific enzymes, this spin label was employed to monitor conformational changes in response to inhibitor binding. The findings highlighted how spin labeling could aid in identifying effective inhibitors by providing real-time data on protein dynamics .

Table 1: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Spin Labeling | Attaching to cysteine residues for EPR studies | Insights into protein dynamics |

| Membrane Protein Reassembly | Reconstitution of membrane proteins using lipid vesicles | Successful monitoring of protein interactions |

| Structural Biology | Probing protein structures using EPR/NMR | Revealed conformational changes |

| Drug Development | Screening potential inhibitors through labeled target proteins | Real-time monitoring of binding effects |

Table 2: Case Studies Summary

| Case Study | Application | Methodology | Outcome |

|---|---|---|---|

| Glt Ph Transporters | Spin Labeling | EPR Spectroscopy | Conformational insights during transport |

| Membrane Protein Assembly | Reassembly | In vitro assembly with lipid vesicles | Functional characterization of reassembled proteins |

| Vitamin B12 ABC Importer | Structural Biology | EPR measurements | Understanding substrate binding dynamics |

| Drug Discovery | Inhibitor Screening | Monitoring conformational changes | Identification of effective inhibitors |

Mechanism of Action

The mechanism of action of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate involves the reversible modification of thiol groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups to form disulfide bonds, which can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), restoring the original thiol group . This reversible modification allows for the study of dynamic redox processes in biological systems.

Comparison with Similar Compounds

Core Structure and Stability

Key Insight : Saturated pyrrolidin rings (target compound) offer greater stability for long-duration experiments, while unsaturated pyrroline derivatives (e.g., TPM-MTS) may exhibit altered electronic properties due to conjugation .

Substituents and Linker Flexibility

Key Insight : Longer linkers (e.g., carbamidohexyl) improve accessibility to buried cysteine residues but increase rotational freedom, whereas methyl linkers (target compound) minimize motion for accurate structural data .

Reactivity and Functional Impact

- Thiol Specificity : All compounds react selectively with cysteine thiols via methanethiosulfonate groups.

- Minimal Perturbation : The target compound’s compact structure avoids functional interference, as shown in MscS ion channel studies .

- Enantiomeric Specificity : The (-)-enantiomer may optimize binding in stereosensitive environments, though direct comparisons to racemic mixtures are lacking in the evidence .

Biological Activity

The compound “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” (CAS No. 681034-14-0) is a derivative of pyrrolidine that has gained attention in biochemical research due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

- Molecular Formula : C10H21NO3S2

- Molecular Weight : 267.41 g/mol

- Structure : The compound features a pyrrolidine ring with an oxyl group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with thiol groups in proteins through the methanethiosulfonate moiety. This interaction can lead to:

- Modification of Protein Function : By forming mixed disulfides with cysteine residues, the compound can alter protein conformation and function.

- Spin Labeling Applications : The oxyl group allows for electron paramagnetic resonance (EPR) studies, enabling researchers to investigate protein dynamics and conformational changes.

In Vitro Studies

- Protein Interaction : In a study involving the reassembly of multimeric membrane proteins, this compound was utilized as a spin label to monitor conformational changes in the sodium-coupled aspartate transporter (GltPh). The findings indicated that the reassembled transporter exhibited functional characteristics similar to the native protein, confirming the utility of this compound in studying protein dynamics .

- EPR Measurements : The compound was incorporated into lipid bilayers for continuous-wave EPR measurements. Results showed that it effectively reports on the local environment around membrane proteins, providing insights into their structural dynamics under physiological conditions .

Case Studies

- Transporter Reassembly : A notable application involved using this compound in the reconstitution of GltPh into lipid vesicles. The study demonstrated that the spin-labeled reassembled transporter retained its substrate binding and transport activity, indicating that the compound can be pivotal in understanding membrane protein functionality .

- Structural Studies : Another case highlighted its role in elucidating voltage-dependent gating mechanisms in ion channels. By using this compound as a probe, researchers were able to map conformational changes associated with channel activation and inactivation states .

Data Summary

| Study Focus | Key Findings |

|---|---|

| Protein Dynamics | Confirmed functionality of reassembled GltPh similar to native transporter |

| EPR Applications | Effective spin labeling for monitoring protein conformational changes |

| Ion Channel Mechanisms | Provided insights into gating mechanisms through structural mapping |

Q & A

Q. What is the role of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate in studying protein conformational dynamics?

This compound is a thiol-reactive nitroxide spin label used in site-directed spin labeling (SDSL) for electron paramagnetic resonance (EPR) spectroscopy. It covalently attaches to engineered cysteine residues in proteins, enabling the detection of structural rearrangements, ligand-binding events, and conformational transitions via distance measurements (e.g., DEER spectroscopy) . For example, it has been applied to study the molten globule state of maltose-binding protein (MBP) and voltage-dependent gating in ion channels .

Q. How do researchers optimize the labeling efficiency of this compound in cysteine-substituted mutants?

Labeling efficiency depends on:

- Molar ratio : A 1:2–1:10 (protein:spin label) ratio is typically used, with excess label removed via desalting columns .

- Reaction conditions : Incubation at 4–25°C for 2–24 hours under non-reducing conditions .

- Cysteine accessibility : Surface-exposed cysteines are preferred; buried residues may require denaturation/renaturation protocols . Confirmation is performed via mass spectrometry or EPR signal intensity .

Q. What are the key experimental controls to validate spin-labeling specificity?

- Cysteine-free negative control : A protein variant lacking reactive cysteines should show no labeling .

- Competition assays : Use diamagnetic analogs (e.g., ATSL) to confirm covalent modification .

- EPR line shape analysis : Validate single-site labeling and rule out aggregation .

Advanced Research Questions

Q. How can conflicting data between EPR-derived distances and X-ray crystallography be resolved?

Discrepancies may arise from:

- Flexibility of the spin label : The methanethiosulfonate group adopts multiple conformations, requiring ensemble modeling .

- Dynamic averaging : DEER measurements report population-weighted distances, while crystallography provides static snapshots. Use molecular dynamics (MD) simulations to reconcile these differences . Example: In the Gloeobacter violaceus ion channel, MD simulations complemented EPR data to model voltage-sensing domain motions .

Q. What methodological strategies are employed to study transient protein-lipid interactions using this spin label?

- Paramagnetic relaxation enhancement (PRE) : Attach the spin label to lipid-binding domains (e.g., synaptobrevin-2) and measure PRE effects on NMR spectra to identify transient lipid contacts .

- Lipid reconstitution : Incorporate spin-labeled proteins into liposomes (e.g., POPC:POPG) and use CW-EPR to probe membrane insertion depth .

Q. How can researchers design experiments to distinguish static vs. dynamic conformational heterogeneity in multidomain proteins?

- Multifrequency EPR : Combine X-band (9 GHz) and Q-band (34 GHz) measurements to assess rotational mobility of the spin label .

- Dual labeling : Introduce two spin labels at strategic positions (e.g., near a ligand-binding pocket) and perform DEER to monitor interdomain motions . Example: Double mutants of MBP (S233C/P298C) revealed ligand-induced conformational changes via DEER .

Data Contradiction and Troubleshooting

Q. Why might spin-labeling introduce artifactual perturbations to protein function?

- Steric hindrance : The bulky nitroxide group may disrupt native interactions. Mitigate by using shorter linker labels (e.g., CMTSL) or validating activity post-labeling .

- Cysteine mutagenesis : Non-conservative substitutions (e.g., charged to hydrophobic residues) can destabilize the protein. Use conservative mutations (e.g., Ser→Cys) and compare functional assays .

Q. How should researchers interpret weak or absent DEER signals in oligomeric proteins?

- Underlabeling : Optimize reaction time and label:protein ratio .

- Distance limitations : DEER is effective for distances of 1.8–6 nm. For shorter distances (<1.5 nm), use CW-EPR dipolar broadening .

- Sample heterogeneity : Ensure monodisperse protein via size-exclusion chromatography .

Methodological Best Practices

- Storage : Store the compound desiccated at -20°C to prevent hydrolysis of the methanethiosulfonate group .

- Handling : Use anaerobic conditions or antioxidants (e.g., TCEP) to preserve the nitroxide radical .

- Cross-validation : Combine EPR with NMR, ITC, or cryo-EM for multi-scale structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.